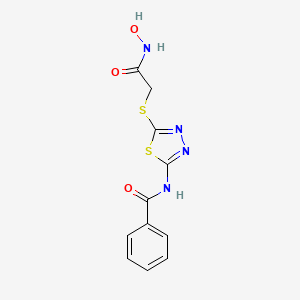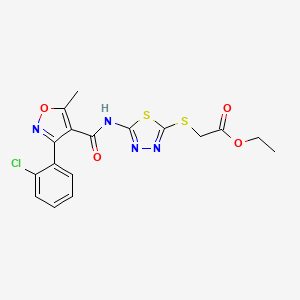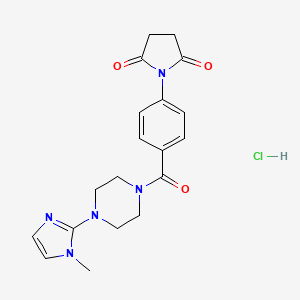![molecular formula C18H20N6O2S B2556352 (E)-3-methyl-8-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1904607-35-7](/img/structure/B2556352.png)
(E)-3-methyl-8-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-methyl-8-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine is a synthetic compound belonging to the class of triazolo[4,3-a]pyrazine derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structure of this compound, featuring a triazolo[4,3-a]pyrazine core, makes it a promising candidate for various scientific research applications.
Wirkmechanismus
Target of Action
The primary targets of the compound (E)-3-methyl-8-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine, also known as 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-[(E)-2-phenylethenesulfonyl]piperazine, are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
This compound interacts with its targets by inhibiting the kinase activities of c-Met and VEGFR-2 . This inhibition disrupts the signaling pathways regulated by these kinases, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . These pathways are involved in various cellular processes, including cell growth, survival, and migration. By inhibiting these pathways, this compound can potentially halt the growth and spread of cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activities against c-met and vegfr-2 suggest that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and induction of apoptosis . Specifically, the compound has been shown to exhibit excellent antiproliferative activities against various cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-methyl-8-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves multiple steps, starting with the preparation of the triazolo[4,3-a]pyrazine core This core can be synthesized through cyclization reactions involving appropriate precursors such as 3-amino-1,2,4-triazole and 2,3-dichloropyrazine
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-methyl-8-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, bases like sodium hydroxide, and acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-3-methyl-8-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antibacterial and antifungal agent. Its ability to inhibit the growth of various microorganisms makes it a valuable tool for understanding microbial resistance and developing new antimicrobial therapies.
Medicine
In medicine, this compound is investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells by targeting specific molecular pathways, making it a promising candidate for the development of new cancer treatments.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical properties, leading to the creation of advanced materials for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
- [1,2,4]triazolo[4,3-a]pyrazine derivatives
Uniqueness
Compared to similar compounds, (E)-3-methyl-8-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its styrylsulfonyl and piperazinyl groups enhance its solubility and bioavailability, making it more effective in various applications.
Eigenschaften
IUPAC Name |
3-methyl-8-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-15-20-21-18-17(19-8-9-24(15)18)22-10-12-23(13-11-22)27(25,26)14-7-16-5-3-2-4-6-16/h2-9,14H,10-13H2,1H3/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXKAYGZMYTMDJ-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide](/img/structure/B2556271.png)
![N-(3,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2556273.png)

![3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid](/img/structure/B2556275.png)
![1-Piperidin-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2556276.png)
![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2556279.png)


![4-(4-Bromophenyl)-2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}pyrimidine](/img/structure/B2556286.png)


![8-Amino-7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B2556291.png)
![(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2556292.png)
